GSK-3|A inhibitor 6

Description

BenchChem offers high-quality GSK-3|A inhibitor 6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GSK-3|A inhibitor 6 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

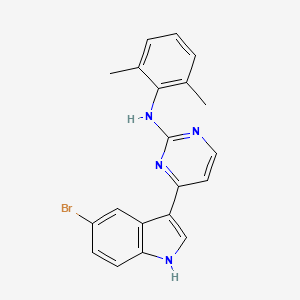

C20H17BrN4 |

|---|---|

Molecular Weight |

393.3 g/mol |

IUPAC Name |

4-(5-bromo-1H-indol-3-yl)-N-(2,6-dimethylphenyl)pyrimidin-2-amine |

InChI |

InChI=1S/C20H17BrN4/c1-12-4-3-5-13(2)19(12)25-20-22-9-8-18(24-20)16-11-23-17-7-6-14(21)10-15(16)17/h3-11,23H,1-2H3,(H,22,24,25) |

InChI Key |

CHYOFOOPPLMRGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=NC=CC(=N2)C3=CNC4=C3C=C(C=C4)Br |

Origin of Product |

United States |

Foundational & Exploratory

Mechanistic Profiling of GSK-3 Inhibitor 6 in Wnt Signaling

Technical Guide for Researchers & Drug Development Professionals

Executive Summary

This technical guide provides a rigorous analysis of GSK-3 Inhibitor 6 (also known as GSK-3β Inhibitor VI ; CAS 62673-69-2 ), a specialized chemical probe distinct from common ATP-competitive inhibitors like CHIR-99021 or BIO. Unlike reversible inhibitors, GSK-3 Inhibitor 6 functions via an irreversible, non-ATP competitive mechanism , likely involving covalent modification of the kinase domain. This guide details its physicochemical properties, molecular mechanism within the Wnt/β-catenin pathway, and validated experimental protocols for assessing its efficacy in stabilizing β-catenin and driving TCF/LEF-mediated transcription.

Chemical Identity & Physicochemical Properties

Before integrating this inhibitor into biological assays, researchers must account for its reactivity profile. GSK-3 Inhibitor 6 is an

Key Compound Data

| Property | Specification |

| Common Name | GSK-3 Inhibitor 6 (Inhibitor VI) |

| IUPAC Name | 2-Chloro-1-(4,5-dibromo-thiophen-2-yl)-ethanone |

| CAS Number | |

| Molecular Formula | C |

| Mechanism | Irreversible, Non-ATP Competitive |

| Target | GSK-3β (IC |

| Solubility | DMSO (>10 mM); Ethanol (Poor) |

| Stability | Reactive electrophile; avoid buffers with DTT or |

Critical Handling Note: Due to its

-chloroketone structure, this compound is an alkylating agent. It should be handled with care to avoid non-specific alkylation. In biochemical assays, remove reducing agents (DTT, BME) during the inhibitor-enzyme pre-incubation phase to prevent quenching of the inhibitor before it binds the kinase.

The Canonical Wnt/GSK-3β Axis

To understand the impact of Inhibitor 6, one must map the basal state of the Wnt pathway where GSK-3β acts as a constitutive repressor.

Basal State (No Wnt Ligand)

In the absence of Wnt ligands, cytoplasmic

-

APC: Adenomatous Polyposis Coli (tumor suppressor).

-

CK1

: Casein Kinase 1 -

GSK-3β: Glycogen Synthase Kinase 3

.[2][4][6][7][8][9][10][11]

GSK-3β phosphorylates

Activated State (Inhibitor 6 Treatment)

Inhibitor 6 covalently modifies GSK-3β, rendering it catalytically dead. The destruction complex remains intact but non-functional. Consequently:

- -catenin is not phosphorylated.

- -catenin accumulates in the cytosol.[2]

- -catenin translocates to the nucleus.[2]

-

Nuclear

-catenin displaces Groucho repressors and binds TCF/LEF factors to activate transcription (e.g., Cyclin D1, c-Myc).

Pathway Visualization

The following diagram illustrates the transition from the destruction complex activity to the stabilization of

Figure 1: Mechanism of Wnt pathway activation via irreversible GSK-3β inhibition.

Mechanism of Action: Molecular Dynamics

Unlike CHIR-99021 (a highly selective ATP-competitive inhibitor) or Lithium (a Mg

Irreversible Binding Kinetics

The

-

Reaction Type: Nucleophilic substitution (S

2). -

Consequence: The inhibitor forms a stable thioether bond with the enzyme.

-

Kinetics: Inhibition is time-dependent. Pre-incubation of the enzyme with the inhibitor increases potency significantly compared to co-administration with ATP.

Selectivity Profile

Because it does not rely solely on the highly conserved ATP-binding pocket, Inhibitor 6 displays a unique selectivity profile.

-

Selectivity: It shows minimal cross-reactivity with CDKs (Cyclin-Dependent Kinases) compared to early generation inhibitors like Kenpaullone or Indirubins.

-

Validation: Its non-ATP competitive nature allows it to function effectively even at high intracellular ATP concentrations (mM range), where reversible ATP-competitive inhibitors might lose potency.

Experimental Protocols

The following protocols are designed to validate the specific mechanism of Inhibitor 6.

Protocol A: Time-Dependent Kinase Inhibition Assay (In Vitro)

Objective: To demonstrate the irreversible, time-dependent nature of the inhibition.

Materials:

-

Recombinant GSK-3β (human).

-

GSK-3 Substrate Peptide (e.g., GSM peptide).

- P-ATP or ADP-Glo reagent.

-

GSK-3 Inhibitor 6 (dissolved in DMSO).

Workflow:

-

Preparation: Dilute GSK-3β in Kinase Buffer (20 mM MOPS pH 7.2, 25 mM

-glycerophosphate, 5 mM EGTA, 1 mM Na -

Pre-incubation (Variable): Incubate GSK-3β with Inhibitor 6 (1

M) for varying times: 0, 15, 30, and 60 minutes at 30°C. -

Reaction Initiation: Add Substrate Peptide and ATP (100

M) to initiate the reaction. Note: Now you can add DTT if required for kinase stability, as the covalent bond is already formed. -

Measurement: Stop reaction after 15 minutes and measure

P incorporation or luminescence. -

Analysis: Plot % Activity vs. Pre-incubation Time. A steep decline indicates irreversible/slow-binding kinetics.

Protocol B: Cellular -Catenin Stabilization (Western Blot)

Objective: To confirm pathway activation in a cellular context.[9]

Materials:

-

HEK293 or NIH/3T3 cells.

-

Lysis Buffer: RIPA + Protease/Phosphatase Inhibitors.

-

Primary Ab: Anti-Total

-Catenin; Anti-Non-Phospho (Active)

Steps:

-

Seeding: Plate cells at

cells/well in a 6-well plate. -

Starvation: Serum-starve (0.5% FBS) for 12 hours to reduce basal Wnt signaling.

-

Treatment: Treat with 5

M GSK-3 Inhibitor 6 for 6, 12, and 24 hours.-

Control: DMSO vehicle.

-

Positive Control: 10 mM LiCl or 3

M CHIR-99021.

-

-

Harvest: Lyse cells on ice.

-

Immunoblot: Run SDS-PAGE. Probe for Total

-Catenin. -

Result: Expect a time-dependent increase in Total and Active

-Catenin bands.

Protocol C: Washout Experiment (Irreversibility Check)

Objective: To prove the inhibitor stays bound after removal from the media.

-

Treat cells with Inhibitor 6 (5

M) for 2 hours. -

Wash cells 3x with warm PBS to remove unbound inhibitor.

-

Incubate in fresh, inhibitor-free media for 4–8 hours.

-

Assay: Measure

-catenin levels.-

Result: If irreversible,

-catenin levels remain elevated despite the washout. -

Contrast: Reversible inhibitors (e.g., BIO) will show a rapid drop in

-catenin levels after washout.

-

Experimental Workflow Diagram

Figure 2: Workflows for validating irreversible inhibition kinetics.

Troubleshooting & Validation

When using GSK-3 Inhibitor 6, common pitfalls include:

-

DTT Interference: As an alkylator, Inhibitor 6 can react with DTT or

-mercaptoethanol in stock buffers. Solution: Ensure the initial enzyme-inhibitor interaction occurs in a non-reducing buffer. -

Solubility: The compound is hydrophobic. Solution: Dissolve in high-grade DMSO and ensure final DMSO concentration in cell culture is <0.5% to avoid cytotoxicity.

-

Specificity Controls: Always run a parallel condition with a structurally distinct inhibitor (e.g., CHIR-99021) to confirm that observed phenotypes are GSK-3 dependent and not off-target toxicity from the haloketone.

References

-

Structure and Mechanism of GSK-3 Inhibitors . Protein Data Bank / Uniprot. [Link][4]

-

Chemical Probes for Wnt Signaling . Broad Institute / Chemical Probes Portal. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. GSK-3 inhibitor 6 | GSK-3抑制剂 | MCE [medchemexpress.cn]

- 4. GSK-3 - Wikipedia [en.wikipedia.org]

- 5. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of Glycogen Synthase Kinase 3 with Exquisite Kinome-Wide Selectivity and Their Functional Effects. | Broad Institute [broadinstitute.org]

- 7. What are GSK-3 inhibitors and how do they work? [synapse.patsnap.com]

- 8. selleck.co.jp [selleck.co.jp]

- 9. mdpi.com [mdpi.com]

- 10. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

GSK-3 Beta Inhibitor 6 (CAS 1772823-37-6): Structural Mechanics, Pathway Modulation, and Preclinical Workflows

Executive Summary & Chemical Identity

Glycogen synthase kinase-3 (GSK-3) is a highly conserved serine/threonine kinase that acts as a critical negative regulator in multiple signaling pathways, including Wnt/β-catenin and PI3K/Akt. While GSK-3 inhibition holds immense therapeutic potential for neurodegenerative diseases (such as Alzheimer's disease) and regenerative medicine (such as stem cell proliferation), the clinical translation of early inhibitors was hindered by poor kinome selectivity and inadequate blood-brain barrier (BBB) penetrance.

GSK-3 Inhibitor 6 (also known in literature as Compound 29 ), registered under CAS 1772823-37-6 , represents a breakthrough in rational drug design. Discovered and optimized as an isonicotinamide derivative, this compound achieves nanomolar potency against both GSK-3α and GSK-3β isoforms while demonstrating exceptional kinome selectivity and in vivo brain penetrance [1].

Structural and Pharmacological Profile

Historically, maleimide-based inhibitors (e.g., SB216763) suffered from off-target binding to cyclin-dependent kinases (CDKs) due to the high structural homology of the ATP-binding pockets. To circumvent this, researchers executed a scaffold-hopping strategy, shifting to an isonicotinamide core . This structural pivot exploits subtle conformational differences in the hinge region of GSK-3, significantly enhancing selectivity. Furthermore, by optimizing the lipophilic efficiency and reducing the polar surface area, the isonicotinamide scaffold effectively evades P-glycoprotein (P-gp) efflux pumps, ensuring high central nervous system (CNS) exposure [1].

Quantitative Pharmacological Data

The following table summarizes the core pharmacological metrics of GSK-3 Inhibitor 6, validating its utility as a preclinical tool and therapeutic lead [2].

| Parameter | Value | Clinical / Experimental Significance |

| Compound Name | GSK-3 Inhibitor 6 (Compound 29) | Primary identifier in medicinal chemistry literature. |

| CAS Number | 1772823-37-6 | Unique chemical registry identifier. |

| SMILES String | O=C(NC1=C(C2=CC=C(F)C=C2)C=CN=C1)C3=CC=NC(NC(C4CC4)=O)=C3 | Defines the isonicotinamide core with fluorophenyl and cyclopropanecarboxamide moieties. |

| GSK-3α IC₅₀ | 29 nM | High potency against the alpha isoform. |

| GSK-3β IC₅₀ | 24 nM | High potency against the beta isoform; critical for Wnt activation. |

| Kinome Selectivity | Highly Selective | Minimizes off-target toxicity (e.g., avoids CDK inhibition). |

| Brain Penetration | CNS Penetrated | Essential for targeting neurodegenerative tauopathies. |

Mechanistic Pathway: Wnt/β-catenin Axis

GSK-3β constitutively phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. By acting as an ATP-competitive inhibitor, GSK-3 Inhibitor 6 blocks this phosphorylation event. The stabilization and subsequent nuclear translocation of β-catenin trigger the transcription of target genes responsible for neurogenesis, cellular survival, and stem cell renewal [3].

Fig 1: Wnt/β-catenin signaling pathway highlighting ATP-competitive GSK-3β inhibition by Compound 6.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the evaluation of GSK-3 Inhibitor 6 requires robust, self-validating experimental systems. Below are the detailed methodologies for assessing its in vitro potency and in vivo pharmacokinetics.

Fig 2: Preclinical workflow validating the efficacy and brain penetrance of GSK-3 Inhibitor 6.

Protocol 1: In Vitro GSK-3β Kinase Assay (Self-Validating System)

Rationale: Measuring true ATP-competitive inhibition requires tracking the phosphorylation of a specific substrate while controlling for assay dynamic range.

-

Buffer Preparation: Prepare a kinase assay buffer containing 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, and 0.01% BSA.

-

Enzyme & Substrate Addition: Add 1 nM recombinant human GSK-3β and 10 μM of a specific peptide substrate (e.g., GSM peptide or a primed glycogen synthase-derived peptide).

-

Inhibitor Titration: Introduce GSK-3 Inhibitor 6 in a 10-point serial dilution (ranging from 10 μM down to 0.1 nM) to establish a precise dose-response curve. Self-Validation Step: Include a known reference inhibitor (e.g., CHIR99021) as a positive control and 1% DMSO as a vehicle control.

-

Reaction Initiation: Initiate the reaction by adding 10 μM ATP spiked with a luminescent ATP-detection reagent (e.g., Kinase-Glo®).

-

Incubation & Measurement: Incubate at room temperature for 45 minutes. Terminate the reaction and measure the remaining luminescence (inversely proportional to kinase activity).

-

Data Analysis: Calculate the IC₅₀ using non-linear regression analysis (four-parameter logistic curve).

Protocol 2: In Vivo Brain Penetration Assessment

Rationale: For neurodegenerative applications, verifying that the compound crosses the BBB and achieves a sufficient unbound fraction (

-

Dosing: Administer GSK-3 Inhibitor 6 orally (PO) to wild-type mice at a defined dose (e.g., 10 mg/kg) formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

-

Sampling: Euthanize cohorts of mice at predefined time points (0.5, 1, 2, 4, and 8 hours post-dose). Collect systemic blood (processed to plasma) and immediately harvest whole brain tissue.

-

Extraction: Homogenize brain tissue in a 1:3 ratio of PBS. Extract the compound from both plasma and brain homogenates using protein precipitation with cold acetonitrile containing an internal standard.

-

Quantification: Analyze the supernatant concentrations using LC-MS/MS against a matrix-matched standard curve. Self-Validation Step: Co-administer a known brain-penetrant standard (e.g., donepezil) to validate extraction efficiency and LC-MS/MS sensitivity.

-

Pharmacokinetic Calculation: Calculate the Brain-to-Plasma ratio (

) and adjust for plasma protein binding to determine the active, unbound drug concentration in the brain.

Emerging Therapeutic Applications

Beyond its primary indication for Alzheimer's disease—where it actively reduces pathological tau hyperphosphorylation—GSK-3 Inhibitor 6 is being heavily investigated in regenerative medicine. Recent patent literature highlights its use in the controlled proliferation of stem cells, specifically in the generation of inner ear hair cells. By activating the Wnt pathway via GSK-3 inhibition, Compound 29 induces the self-renewal of Lgr5+ supporting cells, maintaining their capacity to differentiate into functional tissue cells, thus offering a potential therapeutic avenue for sensorineural hearing loss [3].

References

-

Luo, G., Chen, L., Burton, C. R., et al. (2016). "Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors." Journal of Medicinal Chemistry, 59(3), 1041-1051. URL:[Link]

- Loose, C., et al. (2019). "Methods for controlled proliferation of stem cells / generating inner ear hair cells using gsk-3-alpha inhibitors." U.S. Patent Application Publication No. US20190093079A1.

GSK-3 alpha vs beta selectivity of inhibitor 6

Title: Decoding Paralog Selectivity in Kinase Therapeutics: A Technical Analysis of GSK-3α vs. GSK-3β and the Case of Inhibitor 6

Executive Summary

Glycogen synthase kinase 3 (GSK-3) is a constitutively active serine/threonine kinase that acts as a central node in glycogen metabolism, Wnt/β-catenin signaling, and neurodevelopment. The kinase exists in mammals as two highly homologous paralogs: GSK-3α (51 kDa) and GSK-3β (47 kDa)[1]. While dual inhibition of these paralogs has been heavily explored for Alzheimer's disease and mood disorders, it carries severe mechanism-based toxicities—most notably, the stabilization of the oncogenic protein β-catenin[2].

Achieving paralog-selective inhibition is a notorious drug discovery challenge because the ATP-binding domains of GSK-3α and GSK-3β share 95% sequence identity and 100% similarity[2]. This technical guide analyzes the structural basis of paralog selectivity, using the potent but non-selective GSK-3 Inhibitor 6 (CAS 1772823-37-6) as a baseline case study[3], and contrasts it with next-generation rational design strategies that exploit a subtle amino acid "switch" in the kinase hinge region[4].

Structural Biology: The Challenge of the Conserved ATP Pocket

Most legacy GSK-3 inhibitors are ATP-competitive small molecules. Because the primary ATP-binding pocket is virtually identical between the two isoforms, standard pharmacophores inevitably result in dual inhibition.

Case Study: GSK-3 Inhibitor 6 3[3] is a highly CNS-penetrant compound designed to target the ATP pocket. In vitro kinase assays reveal its IC50 values are 29 nM for GSK-3α and 24 nM for GSK-3β[3]. This near-equipotent binding profile highlights the limitation of standard ATP-competitive scaffolds: they cannot discriminate between the paralogs. The causality is purely structural; without exploiting secondary pockets, the molecule binds the conserved residues equally, leading to simultaneous suppression of both α and β isoforms and subsequent toxic β-catenin accumulation.

Breaking the Symmetry: The Asp-Glu Hinge "Switch"

To achieve true selectivity, researchers must look beyond the primary ATP pocket. High-resolution crystallographic studies and long time-scale molecular dynamics (MD) simulations have revealed a critical topological difference in the enzymatic hinge backend[4].

Specifically, there is a single amino acid substitution: an Asp133 in GSK-3β corresponds to a Glu196 in GSK-3α [2].

-

Mechanistic Causality: The shorter side chain of Asp133 in GSK-3β forms a rigid, complex hydrogen bond network at the back of the kinase hinge. In contrast, the longer side chain of Glu196 in GSK-3α alters the geometric preference of the hinge, changing the shape and size of the adjacent hydrophobic selectivity pocket[4].

-

By designing rigid, tridentate scaffolds (such as pyrazolo-tetrahydroquinolinones) that project into this specific sub-pocket, researchers can generate compounds that selectively bind to either the Asp133 conformation (e.g., BRD3731) or the Glu196 conformation (e.g., BRD0705)[4].

Structural logic of the Asp/Glu switch dictating paralog-selective vs. non-selective GSK-3 inhibition.

Quantitative Data Presentation

The table below summarizes the biochemical profiles of the non-selective Inhibitor 6 against rationally designed paralog-selective inhibitors.

| Compound | Target Profile | GSK-3α IC50 (nM) | GSK-3β IC50 (nM) | Selectivity Fold | β-catenin Stabilization |

| GSK-3 Inhibitor 6 | Dual α/β | 29 | 24 | ~1x (None) | Yes (High Risk) |

| BRD0705 | α-Selective | 66 | 515 | ~8x (α > β) | No (Safe) |

| BRD3731 | β-Selective | >1000 | 15 | >60x (β > α) | Yes (High Risk) |

Data synthesized from 3[3] and 4[4].

Experimental Protocols for Validating Isoform Selectivity

To rigorously validate whether a compound (like Inhibitor 6) is truly non-selective or possesses paralog selectivity, a self-validating experimental workflow must be employed. The following protocols ensure scientific integrity by linking in vitro binding to cellular functional outcomes.

Protocol A: Recombinant Kinase Assay with Hinge Mutants Causality: Testing against wild-type kinases establishes baseline IC50. Testing against engineered point mutants (e.g., GSK-3β D133E) proves that the selectivity is mechanistically driven by the hinge switch rather than off-target allosteric effects[4].

-

Protein Preparation: Express and purify recombinant human GSK-3α (wt), GSK-3β (wt), and the mutant GSK-3β (D133E) using a baculovirus expression system.

-

Compound Incubation: Prepare a 10-point dose-response curve (0.1 nM to 10 μM) of the test compound in DMSO. Incubate with 1 nM of the respective kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) for 30 minutes.

-

Substrate Addition: Initiate the reaction by adding 10 μM ATP and a primed peptide substrate (e.g., GSM peptide).

-

Detection: Measure kinase activity using a luminescent ADP-Glo assay.

-

Validation Check: A true α-selective compound (like BRD0705) will show potent inhibition of GSK-3α (wt) and the mutant GSK-3β (D133E), but poor inhibition of GSK-3β (wt)[4]. Inhibitor 6 will show equal potency across all three.

Protocol B: Cellular β-Catenin Stabilization Assay Causality: GSK-3β is the primary paralog responsible for phosphorylating β-catenin, marking it for proteasomal degradation. Selective inhibition of GSK-3α should not stabilize β-catenin, decoupling therapeutic efficacy from neoplastic toxicity[2].

-

Cell Culture: Plate AML cell lines (e.g., U937 or MV4-11) at

cells/mL in RPMI-1640 medium. -

Treatment: Treat cells with the test compound at 1x, 5x, and 10x its biochemical IC50 for 24 hours. Use CHIR99021 (a known dual inhibitor) as a positive control.

-

Lysis and Fractionation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Isolate the cytosolic fraction.

-

Immunoblotting: Run lysates on an SDS-PAGE gel and probe with anti-β-catenin and anti-GAPDH (loading control) antibodies.

-

Validation Check: Dual inhibitors like Inhibitor 6 will cause a massive accumulation of cytosolic β-catenin. An α-selective inhibitor will show baseline β-catenin levels identical to the vehicle control[2].

Self-validating experimental workflow for confirming GSK-3 paralog selectivity and cellular safety.

Therapeutic Implications

The distinction between non-selective agents like Inhibitor 6 and selective agents is not merely academic; it dictates clinical viability. Genetic studies have shown that GSK-3α is a critical dependency in acute myeloid leukemia (AML)[2]. However, treating AML with a dual inhibitor like Inhibitor 6 would simultaneously inhibit GSK-3β, leading to the stabilization of β-catenin and the potential induction of secondary malignancies[2]. By exploiting the Asp-Glu switch, drug developers can decouple the therapeutic benefit of GSK-3α inhibition from the mechanism-based toxicity of GSK-3β inhibition, opening a safe therapeutic window for kinase-targeted oncology[4].

References

- MedChemExpress. "GSK-3 inhibitor 6 | CAS 1772823-37-6". MedChemExpress (MCE) Life Science Reagents.

- Wagner, F. F., et al. "Exploiting an Asp-Glu 'switch' in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia.

- Wagner, F. F., et al. "Exploiting an Asp-Glu 'switch' in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia." PubMed, NIH.

- Sayas, L. & Avila, J. "Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward." Frontiers in Molecular Neuroscience, PMC.

Sources

- 1. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploiting an Asp-Glu "switch" in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Comparative Technical Analysis: GSK-3 Inhibitor 6 vs. Inhibitor VI

The following technical guide provides an in-depth comparative analysis of GSK-3 Inhibitor 6 and GSK-3 Inhibitor VI . These are two distinct chemical entities with fundamentally different mechanisms of action, despite the frequent nomenclature confusion caused by the interchangeability of Arabic (6) and Roman (VI) numerals in colloquial laboratory language.

Executive Summary: The Nomenclature Criticality

In the context of Glycogen Synthase Kinase-3 (GSK-3) inhibition, precision in nomenclature is paramount. GSK-3 Inhibitor VI is a classic, irreversible, non-ATP competitive alkylating agent used primarily for mechanistic "knockout" simulation in vitro. In contrast, GSK-3 Inhibitor 6 (specifically the compound cataloged by vendors like MedChemExpress, CAS 1772823-37-6) is a modern, reversible, ATP-competitive small molecule designed for high potency and CNS penetration, often serving as a precursor for PET imaging probes.

Crucial Warning: Do not confuse "Inhibitor 6" with 6-BIO (6-bromoindirubin-3'-oxime), which is often cataloged as GSK-3 Inhibitor IX .

Chemical Identity & Structural Profiling[1][2][3]

The following table summarizes the physicochemical divergence between the two inhibitors.

| Feature | GSK-3 Inhibitor VI | GSK-3 Inhibitor 6 |

| Primary Identity | 2-Chloro-1-(4,5-dibromo-thiophen-2-yl)-ethanone | N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea analogs (Specific structure varies by synthesis series, commonly CAS 1772823-37-6) |

| CAS Number | 62673-69-2 | 1772823-37-6 |

| Molecular Class | Halomethyl ketone (Thiophene derivative) | Heterocyclic Amide / Urea derivative |

| Mechanism | Irreversible (Covalent Alkylation) | Reversible (ATP Competitive) |

| Binding Mode | Non-ATP Competitive | ATP Competitive |

| Reactivity | Highly Reactive (Electrophile) | Stable |

| Primary Utility | In vitro mechanistic validation; "Chemical Knockout" | In vivo CNS studies; PET probe development |

| Solubility | DMSO (5 mg/mL), Ethanol | DMSO, DMF |

Structural Logic

-

Inhibitor VI contains an

-chloromethyl ketone moiety. This is a "warhead" designed to attack nucleophilic cysteine residues within the kinase active site, forming a permanent covalent bond. -

Inhibitor 6 utilizes a scaffold (often involving pyridine or thiazole rings) designed to fit the ATP-binding pocket via hydrogen bonding and Van der Waals forces, allowing for reversible kinetics.

Mechanistic Divergence & Causality

Understanding the binding mechanism is essential for experimental design.

GSK-3 Inhibitor VI: The "Chemical Sledgehammer"

Inhibitor VI functions as an irreversible inhibitor. It does not merely compete with ATP; it chemically modifies the enzyme.

-

Target: The chloromethyl ketone group alkylates Cys199 (a reactive cysteine near the ATP-binding site of GSK-3

). -

Consequence: Once bound, the enzyme is permanently inactivated. Activity can only be restored by the synthesis of new protein.

-

Experimental Implication: In washout experiments, GSK-3 activity will not recover after removing the inhibitor from the media. This mimics a genetic knockdown (siRNA/shRNA) but on a faster timescale.

GSK-3 Inhibitor 6: The "Precision Probe"

Inhibitor 6 functions as a reversible, ATP-competitive inhibitor.

-

Target: Binds to the ATP-binding hinge region.

-

Consequence: Inhibition is concentration-dependent and equilibrium-based.

-

Experimental Implication: Activity will recover upon washout. This allows for temporal modulation of signaling pathways (e.g., "pulse-chase" inhibition).

Visualization: Mechanistic Pathway

The following diagram illustrates the divergent downstream effects and binding logics.

Caption: Mechanistic comparison showing the irreversible alkylation by Inhibitor VI versus the reversible equilibrium binding of Inhibitor 6.

Functional Applications & Decision Matrix

Choose the inhibitor based on your specific experimental question.

| Experimental Goal | Recommended Inhibitor | Reasoning |

| Confirming Kinase Dependence | Inhibitor VI | Irreversibility eliminates off-rate variables; if the phenotype persists after washout, it confirms the target was hit (or off-target alkylation). |

| In Vivo CNS Studies | Inhibitor 6 | Designed for blood-brain barrier (BBB) penetration; Inhibitor VI is too reactive and toxic for systemic in vivo use. |

| Pulse-Chase Signaling | Inhibitor 6 | Reversibility allows you to inhibit GSK-3 for a set window (e.g., 2 hours) and observe recovery. |

| Long-term Culture (>24h) | Inhibitor 6 | Inhibitor VI is chemically unstable in media (half-life of chloromethyl ketones is short) and cytotoxic due to non-specific alkylation. |

Experimental Protocols

Protocol: Irreversibility Check (Washout Assay)

This protocol validates whether you are working with Inhibitor VI (irreversible) or a reversible analog like Inhibitor 6.

Reagents:

-

Target Cells (e.g., SH-SY5Y or HEK293)

-

GSK-3 Inhibitor VI (Stock: 10 mM in DMSO)

-

GSK-3 Inhibitor 6 (Stock: 10 mM in DMSO)

-

Lysis Buffer (with Phosphatase Inhibitors)

-

Western Blot Reagents (Target:

-catenin or p-Glycogen Synthase)

Methodology:

-

Seeding: Plate cells to reach 70% confluency.

-

Treatment:

-

Group A: Treat with 5

M Inhibitor VI for 1 hour. -

Group B: Treat with 100 nM Inhibitor 6 for 1 hour.

-

Group C: DMSO Control.

-

-

Washout:

-

Aspirate media from all wells.

-

Wash 3x with warm PBS (critical to remove unbound inhibitor).

-

Add fresh, inhibitor-free media.

-

-

Recovery Phase: Incubate for 4 hours.

-

Analysis: Lyse cells and blot for

-catenin .-

Expected Result: Group A (VI) will show sustained high levels of

-catenin (enzyme dead). Group B (6) will show declining

-

Protocol: Handling Inhibitor VI (Safety & Stability)

Since Inhibitor VI is an

-

Storage: Store solid at -20°C. Make fresh DMSO stocks immediately before use. Do not store DMSO stocks for >1 month as the chloromethyl group can degrade.

-

Quenching: In biochemical assays, the reaction must be quenched with excess thiol (e.g., DTT or

-mercaptoethanol) to scavenge unreacted inhibitor before downstream processing.

Disambiguation: The "Inhibitor 6" vs. "6-BIO" Trap

A frequent error in drug development is confusing GSK-3 Inhibitor 6 with 6-BIO .

-

GSK-3 Inhibitor 6: The specific fluorophenyl/pyridine compound (CAS 1772823-37-6).

-

6-BIO: 6-bromoindirubin-3'-oxime.[1][2][3][4] This is often cataloged as GSK-3 Inhibitor IX . It is a reversible, ATP-competitive inhibitor derived from mollusk indirubins.

-

GSK-3 Inhibitor VI: The chloromethyl ketone (CAS 62673-69-2).

Rule of Thumb: Always verify the CAS number before purchasing. Do not rely solely on the "Inhibitor X" designation.

References

-

MedChemExpress. "GSK-3 inhibitor 6 Product Datasheet." MedChemExpress. Accessed 2026. Link

-

Calbiochem (Merck). "GSK-3β Inhibitor VI Product Information." Merck Millipore. Accessed 2026. Link

-

Gundam, S. R., et al. "Synthesis and preliminary evaluation of novel PET probes for GSK-3 imaging."[5][6] Scientific Reports, vol. 14, no.[5][6][7] 1, 2024.[5][6][7] Link

-

Meijer, L., et al. "GSK-3-selective inhibitors derived from Tyrian purple indirubins."[3] Chemistry & Biology, vol. 10, no. 12, 2003. (Context for 6-BIO/Inhibitor IX distinction). Link

-

Cohen, P., & Goedert, M. "GSK3 inhibitors: development and therapeutic potential." Nature Reviews Drug Discovery, vol. 3, 2004. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. astorscientific.us [astorscientific.us]

- 3. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]

- 4. 6-bromo-indirubin-3′-oxime (6BIO), a Glycogen synthase kinase-3β inhibitor, activates cytoprotective cellular modules and suppresses cellular senescence-mediated biomolecular damage in human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Dr. Surendra Reddy Gundam - Google Scholar [scholar.google.com]

- 7. medchemexpress.com [medchemexpress.com]

The Role of Potent, Selective GSK-3 Inhibitors in the Direct Regulation of Glycogen Synthase

An In-Depth Technical Guide:

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Editor's Note: This guide addresses the core topic of "GSK-3 inhibitor 6 role in glycogen synthase regulation." As "GSK-3 inhibitor 6" is a generic placeholder without a specific, publicly documented chemical identity, this document will focus on the mechanism and experimental validation of a well-characterized, potent, and selective class of ATP-competitive GSK-3 inhibitors. We will use the aminopyrimidine-based inhibitor, CHIR99021, as a representative example to provide technically accurate and reproducible insights, reflecting the principles that would apply to any similarly acting compound.

Foundational Concepts: The GSK-3/Glycogen Synthase Axis

Glycogen synthase (GS) is the central, rate-limiting enzyme responsible for the synthesis of glycogen, the body's primary form of stored glucose.[1] Its activity is exquisitely controlled by a phosphorylation/dephosphorylation cycle. The constitutively active serine/threonine kinase, Glycogen Synthase Kinase-3 (GSK-3), is the primary antagonist of glycogen synthesis.[2] In mammals, GSK-3 exists as two highly homologous isoforms, GSK-3α and GSK-3β.[3]

GSK-3 phosphorylates GS at a series of serine residues near its C-terminus (specifically Ser641, Ser645, Ser649, and Ser653).[1] This phosphorylation requires a "priming" phosphorylation event, often by casein kinase II, at a more distal site.[1][2] The multi-site phosphorylation by GSK-3 locks GS in an inactive conformation, drastically reducing its affinity for its substrate, UDP-glucose, and thereby halting glycogen synthesis.[4]

The canonical pathway for activating GS involves the hormone insulin. Insulin signaling, via the PI3K/Akt pathway, leads to the inhibitory phosphorylation of GSK-3α at Ser21 and GSK-3β at Ser9.[5] This phosphorylation creates a pseudosubstrate motif within GSK-3's own N-terminus, which folds into the active site and blocks its kinase activity.[2] The inactivation of GSK-3 allows protein phosphatase 1 (PP1) to dephosphorylate GS, leading to its activation and the promotion of glycogen storage.[1]

Selective, potent small-molecule inhibitors of GSK-3 offer a direct, pharmacological means to bypass the upstream insulin signaling cascade and force the activation of glycogen synthase. This makes them powerful tools for research and potential therapeutic agents for metabolic disorders like type 2 diabetes, where insulin signaling is impaired.[1][6]

Figure 1: The canonical insulin signaling pathway leading to the activation of glycogen synthase.

Mechanism of Action: Direct GSK-3 Inhibition

Potent, selective GSK-3 inhibitors, such as those from the aminopyrimidine class (e.g., CHIR99021), function as ATP-competitive inhibitors.[7] They are designed to fit into the highly conserved ATP-binding pocket of both GSK-3α and GSK-3β. By occupying this site, they prevent ATP from binding, thereby blocking the phosphotransfer reaction essential for kinase activity.[8]

This direct inhibition has a profound and immediate effect on glycogen synthase regulation:

-

Cessation of GS Phosphorylation: The inhibitor immediately halts the ability of GSK-3 to phosphorylate and inactivate glycogen synthase.

-

Shift in Phosphorylation Equilibrium: The constitutive activity of protein phosphatase 1 (PP1) is no longer opposed by GSK-3 activity. This shifts the equilibrium towards a dephosphorylated state for GS.

-

Activation of Glycogen Synthase: The dephosphorylated GS adopts its active conformation, leading to a dramatic increase in the rate of glycogen synthesis, provided sufficient UDP-glucose substrate is available.[9]

This mechanism effectively uncouples glycogen synthesis from the requirement of upstream insulin signaling, a key reason for its therapeutic interest in insulin-resistant states.[1]

Figure 2: Direct activation of glycogen synthase via a selective GSK-3 inhibitor.

Experimental Validation: A Step-by-Step Guide

Validating the efficacy of a GSK-3 inhibitor requires a multi-tiered approach, moving from direct enzymatic assays to cell-based functional outcomes.

Figure 3: Workflow for assessing the cellular efficacy of a GSK-3 inhibitor.

Protocol: Glycogen Synthase Activity Assay

This protocol measures the enzymatic activity of GS by quantifying the incorporation of radiolabeled glucose from UDP-[¹⁴C]glucose into glycogen. The key readout is the "activity ratio," which is the activity in the absence of the allosteric activator Glucose-6-Phosphate (G6P) divided by the activity in the presence of a saturating concentration of G6P.[10] A higher ratio indicates a more dephosphorylated and active enzyme.

Materials:

-

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.8, 100 mM NaF, 10 mM EDTA, protease inhibitors)

-

Assay buffer (50 mM Tris-HCl pH 7.8, 20 mM EDTA, 25 mM KF)

-

Glycogen (rabbit liver, ~10 mg/mL)

-

UDP-[U-¹⁴C]glucose (specific activity ~300 mCi/mmol)

-

Unlabeled UDP-glucose

-

Glucose-6-Phosphate (G6P) solution (e.g., 100 mM stock)

-

Whatman P81 phosphocellulose filter paper

-

75% Ethanol

-

Scintillation fluid

Procedure:

-

Cell Lysis: After inhibitor treatment, wash cells with ice-cold PBS and lyse in ice-cold lysis buffer. Homogenize and centrifuge at 10,000 x g for 15 min at 4°C to pellet debris. Use the supernatant for the assay.

-

Assay Setup: Prepare two sets of reaction tubes on ice for each sample: one "-G6P" and one "+G6P".

-

Reaction Mix Preparation: Prepare a master mix containing assay buffer, glycogen, and UDP-[U-¹⁴C]glucose (final concentration ~0.5-1.0 mM).

-

Initiate Reaction:

-

To the "+G6P" tubes, add G6P to a final concentration of 10 mM.

-

Add an equal volume of water to the "-G6P" tubes.

-

Add 30 µL of cell lysate to each tube.

-

Add 60 µL of the reaction master mix to each tube to start the reaction.

-

-

Incubation: Incubate tubes at 30°C for 20 minutes.

-

Stop Reaction & Spot: Stop the reaction by spotting 75 µL of the reaction mixture onto labeled P81 filter paper squares.

-

Washing: Immediately drop the filter papers into a beaker of 75% ethanol. Wash three times for 15 minutes each in fresh 75% ethanol with gentle stirring to remove unincorporated UDP-[¹⁴C]glucose. Finally, rinse briefly in acetone and let air dry.

-

Quantification: Place each dry filter paper into a scintillation vial, add scintillation fluid, and count the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Calculation:

-

Activity Ratio = CPM (-G6P) / CPM (+G6P)

-

Protocol: Cellular Glycogen Content Assay

This protocol measures the total amount of glycogen accumulated in cells following inhibitor treatment. It involves hydrolyzing glycogen to glucose monomers and then quantifying the glucose. The Promega Glycogen-Glo™ Assay is a sensitive, bioluminescence-based method suitable for high-throughput formats.[11]

Materials (based on Glycogen-Glo™ Assay):

-

Treated cells in a multi-well plate (e.g., 96- or 384-well)

-

Reagent A (containing glucoamylase for glycogen digestion)

-

Reagent B (containing glucose detection reagents)

-

PBS

Procedure:

-

Sample Preparation: Remove culture medium from cells. Wash once with PBS.

-

Cell Lysis & Digestion: Add 25 µL of Reagent A to each well. This reagent lyses the cells and begins the enzymatic digestion of glycogen to glucose. Incubate for 45 minutes at 37°C.

-

Glucose Detection: Add 25 µL of Reagent B to each well. This reagent contains enzymes that, in the presence of glucose, generate a product that leads to a luminescent signal.

-

Incubation: Incubate for 20 minutes at room temperature, protected from light.

-

Measurement: Read the luminescence on a plate-reading luminometer.

-

Data Analysis: The light signal is directly proportional to the amount of glycogen in the original sample.[11] Data is typically normalized to a control (vehicle-treated) and expressed as fold-change in glycogen content. A standard curve using known glycogen concentrations should be run in parallel for absolute quantification.

Data Interpretation and Expected Outcomes

The successful inhibition of GSK-3 will yield clear, quantifiable results from the assays described above.

Table 1: Selectivity Profile of a Representative GSK-3 Inhibitor (e.g., CHIR99021)

| Kinase | IC₅₀ (nM) | Selectivity vs. GSK-3β |

| GSK-3β | < 10 | - |

| GSK-3α | < 10 | ~1x |

| CDK2 | > 500 | > 50x |

| PKA | > 10,000 | > 1000x |

| Akt/PKB | > 10,000 | > 1000x |

| Other kinases | > 500 | > 50x |

| Data is illustrative, based on published profiles for selective aminopyrimidine inhibitors.[7] |

Causality: A highly selective inhibitor is crucial. If a compound inhibits other kinases in the same pathway (like Akt) or kinases with overlapping substrates, it becomes impossible to attribute the observed effects solely to GSK-3 inhibition. The data in Table 1 would provide confidence that the inhibitor is a specific tool for probing GSK-3 function.

Table 2: Expected Cellular Outcomes Following Treatment with a GSK-3 Inhibitor

| Treatment Condition | GS Activity Ratio (-G6P/+G6P) | Relative Glycogen Content (Fold Change) |

| Vehicle Control (0.1% DMSO) | 0.15 ± 0.03 | 1.0 (Baseline) |

| GSK-3 Inhibitor (1 µM) | 0.45 ± 0.05 | 2.5 ± 0.3 |

| GSK-3 Inhibitor (10 µM) | 0.75 ± 0.08 | 4.0 ± 0.5 |

| Expected results are illustrative and will vary by cell type, inhibitor potency, and treatment duration. |

Conclusion

Selective GSK-3 inhibitors are invaluable tools for dissecting the regulation of glycogen metabolism. By directly inhibiting the kinase, they cause the dephosphorylation and activation of glycogen synthase, leading to robust glycogen accumulation. The experimental protocols detailed herein provide a reliable framework for researchers and drug developers to quantify the efficacy of such inhibitors. The dual-assay approach—measuring both the direct enzymatic activation and the subsequent metabolic output—establishes a clear, trustworthy link between target engagement and cellular function, which is fundamental to advancing our understanding of metabolic control and developing novel therapeutics for diseases characterized by impaired glycogen storage.

References

-

GSK-3 - Wikipedia. Wikipedia. [Link]

-

Effects of a Novel Glycogen Synthase Kinase-3 Inhibitor on Insulin-Stimulated Glucose Metabolism in Zucker Diabetic Fatty (fa/fa) Rats. Diabetes, American Diabetes Association. [Link]

-

GSK3 Signaling Pathway. Creative Diagnostics. [Link]

-

Targeting glycogen synthase kinase-3 (GSK-3) in the treatment of Type 2 diabetes. Expert Opinion on Therapeutic Targets, via PMC. [Link]

-

Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases. Signal Transduction and Targeted Therapy, via PMC. [Link]

-

Selective Glycogen Synthase Kinase 3 Inhibitors Potentiate Insulin Activation of Glucose Transport and Utilization In Vitro and In Vivo. Diabetes, American Diabetes Association. [Link]

-

Insulin promotes glycogen synthesis in the absence of GSK3 phosphorylation in skeletal muscle. American Journal of Physiology-Endocrinology and Metabolism. [Link]

-

Glycogen Synthase Kinase-3 in Insulin and Wnt Signalling : a Double-edged Sword? Journal of Cell Science, via PMC. [Link]

-

Glycogen Assay Kit. BioVision Inc. [Link]

-

GSK-3 Inhibitor | Encyclopedia MDPI. MDPI. [Link]

-

GLYCOGEN SYNTHASE: A NEW ACTIVITY RATIO ASSAY EXPRESSING A HIGH SENSITIVITY TO THE PHOSPHORYLATION STATE. FEBS Letters, via CORE. [Link]

-

Phosphoproteomics reveals that glycogen synthase kinase-3 phosphorylates multiple splicing factors and is associated with alternative splicing. Molecular & Cellular Proteomics, via PMC. [Link]

-

Novel method for detection of glycogen in cells. Glycobiology, Oxford Academic. [Link]

-

Glycogen synthase (GCS) Activity Assay Kit. Sunlong Biotech. [Link]

-

Glycogen Synthase Kinase-3: Properties, Functions, and Regulation. Chemical Reviews. [Link]

-

Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging. Theranostics. [Link]

Sources

- 1. Targeting glycogen synthase kinase-3 (GSK-3) in the treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphoproteomics reveals that glycogen synthase kinase-3 phosphorylates multiple splicing factors and is associated with alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. GSK3 in cell signaling | Abcam [abcam.com]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging [thno.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 11. Glycogen-Glo Assay | Glycogen Assay Kit [worldwide.promega.com]

Targeting Glycogen Synthase Kinase-3 (GSK-3) in Neurodegeneration: A Technical Guide to Small Molecule Inhibitors

Executive Summary

The pursuit of disease-modifying therapies for neurodegenerative disorders—specifically Alzheimer’s disease (AD) and Parkinson’s disease (PD)—has increasingly focused on kinase dysregulation. Among the kinome, Glycogen Synthase Kinase-3 (GSK-3) stands out as a master regulatory hub. Unlike most kinases that are activated by external stimuli, GSK-3 is constitutively active in resting cells and is regulated primarily through upstream inhibition. This whitepaper provides an in-depth technical analysis of GSK-3β as a therapeutic target, detailing the mechanistic causality of its hyperactivation, the landscape of current small molecule inhibitors, and the rigorous experimental workflows required to validate novel compounds in preclinical drug discovery.

Mechanistic Grounding: The Causality of GSK-3 in Neurodegeneration

The pathological hyperactivation of the GSK-3β isoform is a recognized causative factor in progressive neurodegenerative conditions[1]. This hyperactivity drives neurotoxicity through three primary, interconnected pathways:

-

Tau Hyperphosphorylation & Cytoskeletal Collapse: GSK-3β directly phosphorylates the microtubule-associated protein Tau at multiple critical epitopes (e.g., Ser396, Ser404). This hyperphosphorylation alters Tau's conformational state, forcing its detachment from microtubules. The causality here is direct: loss of microtubule binding leads to axonal transport failure, while the unbound hyperphosphorylated Tau self-assembles into neurotoxic paired helical filaments and neurofibrillary tangles (NFTs)[2].

-

Amyloid-Beta (Aβ) Pathology: GSK-3β modulates the amyloidogenic cleavage of Amyloid Precursor Protein (APP). It interferes with the presenilin-1 (PS1) complex and upregulates BACE-1 expression, accelerating the extracellular accumulation of toxic Aβ plaques. In a vicious cycle, Aβ oligomers further block the Wnt pathway, preventing the natural inhibition of GSK-3β[3].

-

Wnt and PI3K/Akt Dysregulation: In a healthy physiological state, the PI3K/Akt pathway phosphorylates GSK-3β at Ser9, rendering it inactive. In neurodegenerative states characterized by brain insulin resistance or impaired Wnt signaling, this inhibitory phosphorylation is lost. The unleashed GSK-3β aggressively phosphorylates β-catenin, targeting it for proteasomal degradation and inducing severe synaptic dysfunction[1].

Fig 1. GSK-3β signaling cascade in neurodegeneration and points of pharmacological intervention.

Landscape of Small Molecule GSK-3 Inhibitors

The pharmacological evolution of GSK-3 inhibitors has progressed from non-selective monovalent cations to highly potent, rationally designed small molecules. The primary bottleneck in this field is achieving kinome selectivity. Because the ATP-binding pocket of GSK-3 shares high sequence homology with other kinases (particularly Cyclin-Dependent Kinases, CDKs), ATP-competitive inhibitors frequently suffer from off-target toxicity[4]. This has driven the pursuit of non-ATP competitive and allosteric modulators.

Table 1: Quantitative Comparison of Key Pharmacological GSK-3 Inhibitors

| Inhibitor | Chemotype | Mechanism of Action | In Vitro IC₅₀ | Translational Status |

| Lithium | Cation | Direct/Indirect competition (Mg2+) | ~2 mM | Clinical use (Bipolar); Trials for AD |

| CHIR-99021 | Aminopyrimidine | ATP-competitive | < 10 nM | Preclinical / In vitro tool compound |

| AR-A014418 | Thiazole | ATP-competitive | 38 nM | Preclinical / Cellular validation |

| SB-216763 | Arylindolemaleimide | ATP-competitive | 34 nM | Preclinical / Animal models |

| Tideglusib | Thiadiazolidindione | Non-ATP competitive (Irreversible) | 60 nM | Phase II AD/PSP (Discontinued) |

Experimental Workflows: Validation and Target Engagement

As a Senior Application Scientist, establishing a self-validating assay cascade is paramount. A common pitfall in neuro-pharmacology is advancing compounds with poor cellular target engagement or masked cytotoxicity. The following protocols establish strict causality between compound application and actual GSK-3β inhibition.

Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™)

Purpose: To quantify the direct biochemical inhibitory potency (IC₅₀) of a small molecule against recombinant human GSK-3β. Causality & Control: We measure the depletion of ATP (via ADP production) rather than specific substrate phosphorylation. This ensures the assay is substrate-agnostic and accurately reflects kinase domain blockade. A known highly potent inhibitor (CHIR-99021) must be included as a positive control to validate the assay's dynamic range and sensitivity.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Equilibration: Mix 1 ng of recombinant human GSK-3β with serial dilutions of the test compound (1 pM to 10 μM) in a 384-well microplate. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

-

Reaction Initiation: Add 10 μM ATP and 0.2 μg/μL of GSM (GSK-3 substrate peptide). Incubate for exactly 30 minutes at 30°C.

-

Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP (40-minute incubation).

-

Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Read luminescence on a microplate reader.

-

Validation Criteria: Calculate the IC₅₀ using a 4-parameter logistic curve. The assay is only self-validated if the CHIR-99021 control yields an IC₅₀ between 5–15 nM.

Protocol 2: Cellular Target Engagement (Tau Phosphorylation via Western Blot)

Purpose: To confirm that the inhibitor successfully penetrates the cell membrane and engages GSK-3β in a physiological neuronal environment. Causality & Control: We probe for p-Tau (Ser396) as the direct downstream readout of GSK-3β activity. Crucially, the p-Tau signal must be normalized against Total Tau. If a compound simply causes cytotoxicity or downregulates global protein translation, p-Tau will decrease, yielding a false positive. Normalizing to Total Tau and GAPDH proves true kinase inhibition.

Step-by-Step Methodology:

-

Cell Culture: Seed SH-SY5Y neuroblastoma cells at

cells/well in a 6-well plate. Differentiate with 10 μM Retinoic Acid for 5 days to induce a mature neuronal phenotype. -

Treatment: Treat cells with the test compound at 1x, 5x, and 10x the biochemical IC₅₀ for 4 hours. Use 0.1% DMSO as a vehicle control.

-

Lysis: Wash with ice-cold PBS and lyse in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (critical to prevent artifactual dephosphorylation of Tau during lysis).

-

Immunoblotting: Resolve 20 μg of total protein on a 4-12% Bis-Tris gradient gel. Transfer to a PVDF membrane.

-

Probing: Probe with primary antibodies against p-Tau (Ser396) and Total Tau. Use GAPDH as a loading control.

-

Quantification: Perform densitometry. Successful target engagement is defined strictly as a dose-dependent decrease in the p-Tau/Total Tau ratio, with no significant reduction in GAPDH expression.

Fig 2. Sequential validation workflow for novel small molecule GSK-3 inhibitors in CNS research.

Translational Challenges & Future Directions

Despite robust preclinical efficacy, translating GSK-3 inhibitors to the clinic has been fraught with attrition. Tideglusib, a non-ATP competitive inhibitor, showed immense promise by bypassing the kinome-selectivity issues of ATP-competitive analogs[4]. However, it failed to meet primary cognitive endpoints in Phase II clinical trials for Alzheimer's disease and Progressive Supranuclear Palsy (PSP).

The failure of early-generation inhibitors underscores two critical scientific mandates for future drug development:

-

The Need for Isoform Selectivity: Most current inhibitors indiscriminately block both GSK-3α and GSK-3β. Complete ablation of total GSK-3 activity is highly toxic due to its fundamental role in basal glucose metabolism and Wnt signaling[1]. Future molecular designs must focus on isoform-specific inhibitors or substrate-selective allosteric modulators that only block pathological hyperactivation while sparing basal physiological functions.

-

Biomarker-Driven Clinical Trials: Future clinical trials must incorporate robust fluid biomarkers (e.g., CSF p-Tau181 or plasma p-Tau217) to confirm central target engagement in human cohorts. This ensures that if a trial fails, researchers can definitively determine whether the failure was due to underlying disease biology or simply poor blood-brain barrier (BBB) penetrance of the drug[3].

References

-

[1] Rippin, I., & Eldar-Finkelman, H. (2021). Mechanisms and Therapeutic Implications of GSK-3 in Treating Neurodegeneration. Cells, 10(2), 262. URL:[Link]

-

[2] Hooper, C., Killick, R., & Lovestone, S. (2008). GSK-3 in Neurodegenerative Diseases. International Journal of Alzheimer's Disease, 2011, 189246. URL:[Link]

-

[4] Arciniegas Ruiz, S. M., & Eldar-Finkelman, H. (2022). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Frontiers in Molecular Neuroscience, 14, 792364. URL:[Link]

-

[3] Kramer, T., & Schmidt, B. (2012). Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. International Journal of Alzheimer's Disease, 2012, 381029. URL:[Link]

Sources

- 1. Mechanisms and Therapeutic Implications of GSK-3 in Treating Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSK-3 in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Characterizing GSK-3 Inhibitor 6 as a Potent ATP-Competitive Ligand

Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Discovery Scientists, and Biochemists Focus: Binding Affinity, Kinetic Characterization, and Experimental Protocols

Executive Summary

Glycogen Synthase Kinase-3 (GSK-3) is a master regulatory kinase implicated in Alzheimer’s disease, bipolar disorder, and diabetes.[1] GSK-3 Inhibitor 6 (distinct from the Roman numeral Inhibitor VI) represents a class of high-potency, CNS-penetrant, ATP-competitive small molecules.[2] With an IC

This guide provides a rigorous technical framework for characterizing GSK-3 Inhibitor 6. It moves beyond basic descriptions to detail the kinetic validation of ATP competition, precise

Compound Identity & Mechanism of Action[3]

Chemical Disambiguation

In the literature, nomenclature often overlaps. It is critical to distinguish between two common reagents:

-

GSK-3 Inhibitor 6 (Arabic '6'): A specific bis-heterocyclic amide (SMILES: O=C(NC1=C(C2=CC=C(F)C=C2)C=CN=C1)C3=CC=NC(NC(C4CC4)=O)=C3). It is a potent, reversible, ATP-competitive inhibitor with nanomolar affinity (IC

~24-29 nM).[2] -

GSK-3 Inhibitor VI (Roman 'VI'): A different structure (2-(4-Aminophenyl)-2,5-dihydro-pyrazolo[4,3-c]quinolin-3-one), also ATP-competitive but chemically distinct.

-

Note: This guide focuses on the high-affinity Inhibitor 6 profile.

The ATP-Competitive Mechanism

GSK-3 Inhibitor 6 functions as a Type I kinase inhibitor . It binds to the adenine-binding pocket of the catalytic domain, forming hydrogen bonds with the "hinge region" residues (specifically Asp133 and Val135 in GSK-3

Because the inhibitor competes directly with intracellular ATP, its apparent potency (IC

Figure 1: Competitive Binding Mechanism.[3] The inhibitor and ATP are mutually exclusive binders for the GSK-3 active site.

Binding Affinity Metrics: IC vs.

In drug discovery, reporting an IC

| Metric | Definition | Relevance to GSK-3 Inhibitor 6 |

| IC | Concentration inhibiting 50% of activity.[2] | Variable. Shifts linearly with ATP concentration. Useful for screening but not for thermodynamic constants. |

| Inhibitor dissociation constant. | Constant. Represents the true affinity of Inhibitor 6 for the GSK-3 pocket, independent of ATP concentration. | |

| Dissociation constant (Thermodynamic). | Constant. Measured in the absence of ATP (e.g., SPR or ITC). For Type I inhibitors, |

The Causality of Experimental Choice:

To obtain a robust

Experimental Protocol: Kinetic Characterization

This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., LANCE® Ultra or similar), which is standard for high-throughput kinase profiling.

Phase 1: ATP Determination (Prerequisite)

Before testing the inhibitor, you must define the enzyme's affinity for ATP.

-

Reagents: Recombinant GSK-3

(human), ULight-labeled Glycogen Synthase peptide (Substrate), Europium-labeled anti-phospho antibody. -

Titration: Prepare a 12-point serial dilution of ATP (0.5

M to 500 -

Reaction: Incubate Enzyme + Peptide + ATP for 60 minutes at 23°C.

-

Detection: Add EDTA (stop solution) and Detection Mix. Read TR-FRET signal (665 nm/615 nm).

-

Analysis: Plot Signal vs. [ATP]. Fit to the Michaelis-Menten equation to solve for

(ATP).-

Target Value: Literature

for ATP on GSK-3

-

Phase 2: Inhibitor 6 Determination

To ensure the assay is sensitive to competitive inhibition, run the assay at [ATP] =

-

Preparation: Prepare GSK-3 Inhibitor 6 in 100% DMSO. Serial dilute (1:3) to create an 11-point curve starting at 10

M (final assay concentration). -

Enzyme Mix: Dilute GSK-3

in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl -

Incubation:

-

Add 5

L Inhibitor to 384-well plate. -

Add 5

L Enzyme Mix. -

Critical Step: Pre-incubate for 10-15 minutes. This allows the inhibitor to reach equilibrium with the hinge region before ATP is introduced.

-

-

Initiation: Add 10

L Substrate/ATP Mix. Crucial: Final ATP concentration must equal the -

Readout: Stop reaction after 60 mins and measure TR-FRET.

Phase 3: Calculation of

Convert the experimental IC

- : Derived from Phase 2 (e.g., 48 nM).

-

: Concentration of ATP used in the assay (e.g., 10

-

: Michaelis constant for ATP (e.g., 10

Result: If

-

Example: If IC

is 48 nM at

Data Visualization & Workflow

The following diagram illustrates the self-validating workflow required to generate publication-quality binding data.

Figure 2: Kinetic Assay Workflow. A sequential approach ensuring the ATP concentration is calibrated to the enzyme's specific activity before inhibitor testing.

Validation & Troubleshooting

To ensure Trustworthiness of the data, the following quality control metrics must be met:

-

Z-Factor (

):-

Must be

for the assay to be considered robust. -

Where

is the positive control (Enzyme + Substrate + ATP + DMSO) and

-

-

Hill Slope:

-

The dose-response curve for GSK-3 Inhibitor 6 should have a Hill slope close to -1.0 .

-

A slope significantly steeper (e.g., -2.0) suggests aggregation or non-specific binding. A shallower slope (e.g., -0.5) suggests negative cooperativity or assay artifacts.

-

-

Selectivity Check:

-

GSK-3

shares high homology with CDK2 and CDK5 . A rigorous study must verify the selectivity ratio: -

High-quality GSK-3 inhibitors (like Inhibitor 6) should exhibit >50-fold selectivity against CDKs.

-

References

-

MedChemExpress. "GSK-3 inhibitor 6 Product Information." MedChemExpress Catalog. Link

-

Gundam, S. R., et al. (2024).[4] "Synthesis and preliminary evaluation of novel PET probes for GSK-3 imaging." Scientific Reports, 14(1):15960.[4][5] Link

-

BindingDB. "GSK3beta Assay Protocol and Ki Determination." Binding Database. Link

-

Promega. "ADP-Glo™ Kinase Assay for GSK3β." Promega Technical Manual. Link

-

Sigma-Aldrich. "GSK-3β Activity Assay Kit Technical Bulletin." Sigma-Aldrich.[6] Link

Sources

- 1. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Chemical Properties and Molecular Weight of GSK-3 Inhibitor 6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and molecular weight of GSK-3 inhibitor 6, a potent and CNS-penetrant inhibitor of Glycogen Synthase Kinase-3 (GSK-3). The information herein is intended to support research and development efforts targeting GSK-3, a critical kinase implicated in a range of pathologies including neurodegenerative diseases, metabolic disorders, and cancer.[1][2]

Introduction to GSK-3 and Its Inhibition

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in numerous cellular processes, from glycogen metabolism to gene transcription and apoptosis.[3] It exists as two highly homologous isoforms, GSK-3α and GSK-3β.[4] The dysregulation of GSK-3 activity is a key factor in the pathogenesis of several diseases, making it a significant therapeutic target.[2][3] GSK-3 inhibitors are a diverse class of molecules designed to modulate its activity, with many, like GSK-3 inhibitor 6, acting as ATP-competitive inhibitors that bind to the kinase's active site.[5]

Core Chemical Properties and Molecular Weight of GSK-3 Inhibitor 6

GSK-3 inhibitor 6 is a small molecule designed for high potency and central nervous system (CNS) penetration. Its fundamental chemical and biological properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 376.38 g/mol | [4][6] |

| Chemical Formula | C₂₁H₁₇FN₄O | [4][6] |

| CAS Number | 1772823-37-6 | [4][6] |

| IC₅₀ (GSK-3α) | 29 nM | [4][7] |

| IC₅₀ (GSK-3β) | 24 nM | [4][7] |

| SMILES | O=C(NC1=C(C2=CC=C(F)C=C2)C=CN=C1)C3=CC=NC(NC(C4CC4)=O)=C3 | [6][7] |

GSK-3 in the Wnt/β-Catenin Signaling Pathway

A primary and extensively studied role of GSK-3 is its function as a key negative regulator in the canonical Wnt/β-catenin signaling pathway.[4][8] In the absence of a Wnt ligand, GSK-3 participates in a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3, therefore, leads to the stabilization and nuclear accumulation of β-catenin, which in turn activates the transcription of Wnt target genes.[8]

Figure 1: Wnt/β-catenin signaling pathway regulation by GSK-3.

Experimental Protocols for Characterization

The following sections provide detailed methodologies for the experimental characterization of small molecule inhibitors such as GSK-3 inhibitor 6. These protocols are foundational for verifying the identity, purity, and activity of the compound.

Molecular Weight Determination by Mass Spectrometry

Rationale: Mass spectrometry (MS) is a fundamental analytical technique for the precise determination of the molecular weight of a compound.[9] It ionizes molecules and measures their mass-to-charge ratio (m/z), providing a highly accurate molecular mass that can confirm the chemical formula.[9][10] High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining exact mass measurements, which can help elucidate the elemental composition of a molecule.[9][11]

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation:

-

Accurately weigh a small amount (e.g., 1 mg) of GSK-3 inhibitor 6.

-

Dissolve the compound in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 10 µg/mL.

-

The sample solution may be further diluted depending on the sensitivity of the instrument.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution appropriate for the desired mass range.

-

Set the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte.

-

Operate the mass spectrometer in positive ion mode, as nitrogen-containing compounds like GSK-3 inhibitor 6 readily form positive ions.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquire the mass spectrum over a relevant m/z range (e.g., m/z 100-1000).

-

The molecular ion peak ([M+H]⁺) should be observed at a value corresponding to the molecular weight of the compound plus the mass of a proton. For GSK-3 inhibitor 6, this would be approximately 377.38 m/z.

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion.

-

The high-resolution data will provide an exact mass that can be used to confirm the elemental formula (C₂₁H₁₇FN₄O) using formula calculator software.

-

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of small molecules.[12][13] By separating the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase, HPLC can detect and quantify impurities.[13] A photodiode array (PDA) detector can simultaneously measure absorbance across a range of wavelengths, providing additional information about the purity of the main peak.

Protocol: Reversed-Phase HPLC (RP-HPLC)

-

Materials and Reagents:

-

HPLC-grade water and acetonitrile (ACN).[14]

-

An appropriate buffer additive, such as formic acid or trifluoroacetic acid (TFA), to improve peak shape (e.g., 0.1% v/v).

-

A C18 reversed-phase HPLC column.

-

GSK-3 inhibitor 6 sample and a high-purity reference standard, if available.

-

-

Sample and Mobile Phase Preparation:

-

Prepare the mobile phases: Mobile Phase A (e.g., water with 0.1% formic acid) and Mobile Phase B (e.g., acetonitrile with 0.1% formic acid).[14]

-

Degas the mobile phases to prevent bubble formation in the system.[15]

-

Prepare a stock solution of GSK-3 inhibitor 6 in a suitable solvent (e.g., DMSO or a mixture of ACN and water) at a concentration of approximately 1 mg/mL.[15]

-

Further dilute the stock solution with the mobile phase to a working concentration (e.g., 0.1 mg/mL).

-

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 30 °C).

-

Equilibrate the column with the initial mobile phase composition.

-

Inject a defined volume of the sample solution (e.g., 10 µL).

-

Run a gradient elution program, for example, starting with a low percentage of Mobile Phase B and gradually increasing it over time to elute compounds of increasing hydrophobicity.

-

Set the PDA detector to scan over a relevant wavelength range (e.g., 200-400 nm) and monitor at the λmax of the compound.

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity of the sample by expressing the area of the main peak as a percentage of the total area of all peaks.

-

The presence of other peaks indicates impurities.

-

In Vitro Kinase Assay for IC₅₀ Determination

Rationale: An in vitro kinase assay is essential for quantifying the inhibitory potency of a compound against its target enzyme.[16] The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are commonly used due to their high sensitivity and throughput.[17][18] They measure the amount of ADP produced in the kinase reaction, which is inversely proportional to the level of kinase inhibition.[16]

Protocol: ADP-Glo™ Kinase Assay

-

Reagent Preparation:

-

Prepare the kinase reaction buffer, recombinant human GSK-3α or GSK-3β enzyme, a suitable substrate (e.g., a specific peptide substrate), and ATP.[18]

-

Prepare a stock solution of GSK-3 inhibitor 6 in 100% DMSO.

-

Perform serial dilutions of the inhibitor stock solution in the kinase reaction buffer to create a range of concentrations for the dose-response curve.

-

-

Kinase Reaction:

-

In a multi-well plate (e.g., 384-well), add the diluted inhibitor solutions. Include control wells with DMSO only (no inhibitor) and wells with no enzyme (background).[17]

-

Add the diluted GSK-3 enzyme to each well (except the no-enzyme control).

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.[17]

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).[17]

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.[17]

-

Incubate at room temperature to allow the reaction to complete.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[17]

-

Measure the luminescence of each well using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (no-enzyme control) from all other readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software to determine the IC₅₀ value.[17]

-

Figure 2: Experimental workflow for IC₅₀ determination.

Conclusion

This technical guide provides essential information on the chemical properties, molecular weight, and key biological context of GSK-3 inhibitor 6. The detailed experimental protocols serve as a foundation for researchers to independently verify the characteristics of this and other similar small molecule inhibitors. A thorough understanding of these properties and the methodologies for their determination is critical for advancing drug discovery efforts targeting GSK-3 and related kinases.

References

-

Loaiza, A. et al. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. PMC. [Link]

-

McCubrey, J. A. et al. Multifaceted roles of GSK-3 and Wnt/β-catenin in hematopoiesis and leukemogenesis: opportunities for therapeutic intervention. PMC. [Link]

-

Nair, A. S. & Kanda, S. Molecular Pathways: Epigenetic Modulation of Wnt–Glycogen Synthase Kinase-3 Signaling to Target Human Cancer Stem Cells. AACR Journals. [Link]

-

Kim, W. Y. & Snider, W. D. Functions of GSK-3 Signaling in Development of the Nervous System. Frontiers in Molecular Neuroscience. [Link]

-

Scribd. Determination of Molecular Weight by Mass Spectros. [Link]

-

Mtoz Biolabs. How to Determine Molecular Weight?. [Link]

-

BPS Bioscience. GSK3-beta Active Kinase Datasheet. [Link]

-

Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

-

PubMed. Reverse-phase HPLC analysis and purification of small molecules. [Link]

-

The Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]

-

LCGC International. A Well-Written Analytical Procedure for Regulated HPLC Testing. [Link]

-

BPS Bioscience. GSK3β Kinase Assay Kit. [Link]

-

Agilent. Scaling Small Molecule Purification Methods for HPLC. [Link]

-

Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

-

ResearchGate. Kinase inhibition assay. Determination of IC50 in dose–response curves... [Link]

-

National Sun Yat-sen University. Application of Mass Spectrometry on Small Molecule Analysis. [Link]

-

Eldar-Finkelman, H. & Martinez, A. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS. Frontiers in Molecular Neuroscience. [Link]

-

Martinez, A. et al. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. PMC. [Link]

-

Avrahami, L. et al. Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multifaceted roles of GSK-3 and Wnt/β-catenin in hematopoiesis and leukemogenesis: opportunities for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 10. scribd.com [scribd.com]

- 11. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 12. pacificbiolabs.com [pacificbiolabs.com]

- 13. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. promega.es [promega.es]

Methodological & Application

Application Note: Reconstitution and Cell Culture Protocols for GSK-3 Inhibitor 6 in DMSO

Introduction and Mechanistic Overview